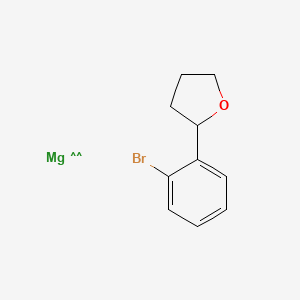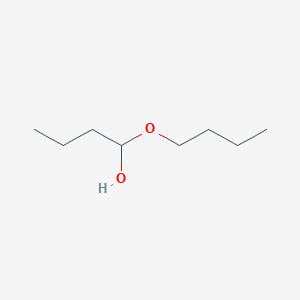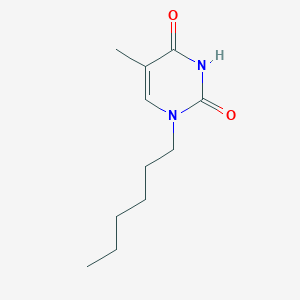
1,4-Benzodioxin-2-carboxylic acid, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- is a chemical compound belonging to the benzodioxin family. This compound features a benzodioxin ring structure with a carboxylic acid group at the second position and a methyl group at the third position. The benzodioxin scaffold is known for its wide application in various fields, including medicinal chemistry, due to its bioactivity and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- can be synthesized through several methods. One common approach involves the lithiation of 1,4-benzodioxin-2-carboxylic acid at the third position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction is typically carried out at low temperatures (e.g., -78°C) to ensure selectivity and yield. After the reaction, the mixture is warmed to room temperature and quenched with a saturated solution of ammonium chloride .
Industrial Production Methods
Industrial production methods for 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxin ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin scaffold allows for selective binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin-2-carboxylic acid: Lacks the methyl group at the third position, which may affect its reactivity and biological activity.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Features an ethoxycarbonyl group instead of a methyl group, leading to different chemical properties and applications.
Methyl 1,4-Benzodioxan-2-carboxylate: A related ester compound used in the synthesis of various derivatives.
Uniqueness
The presence of the methyl group at the third position can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
142532-62-5 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-methyl-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-5H,1H3,(H,11,12) |
Clave InChI |
XGWWPNZMHWZURE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C2O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)


![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)

![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)

![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)

